{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine
Overview
Description
“{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine” is a chemical compound with the CAS Number: 1803591-16-3 . It is also known as (oxan-4-yl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Drug Metabolism and Pharmacokinetics
Research on cytochrome P450 (CYP) enzymes, which metabolize a structurally diverse number of drugs, involves the use of chemical inhibitors to predict drug-drug interactions. Selective inhibitors help in deciphering the involvement of specific CYP isoforms in drug metabolism. The role of various chemical inhibitors, including those with trifluoromethyl groups, is critical for understanding the selectivity and potency in inhibiting specific CYP isoforms, which is essential for the safe coadministration of drugs (Khojasteh et al., 2011).
Neurochemistry and Neurotoxicity
Substances related to amphetamines and hallucinogens, which include functional groups similar to trifluoromethyl, are studied for their neurochemical and neurotoxic effects. These studies provide insights into the acute and long-term effects of such compounds on the brain, contributing to the understanding of their psychopharmacological properties and potential neurotoxicity (Mckenna & Peroutka, 1990).
Optoelectronic Materials
The incorporation of specific functional groups, including trifluoromethyl, into optoelectronic materials is an area of active research. These groups can significantly influence the properties of materials used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Research on quinazolines and pyrimidines, for example, highlights the importance of structural modifications for creating novel optoelectronic materials with enhanced performance (Lipunova et al., 2018).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(9-17)4-6-18-7-5-12/h1-3,8H,4-7,9,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZNAYAGPSXRBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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